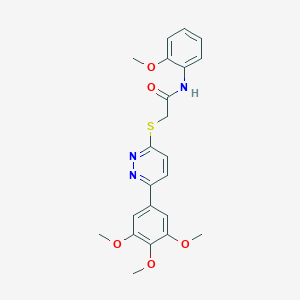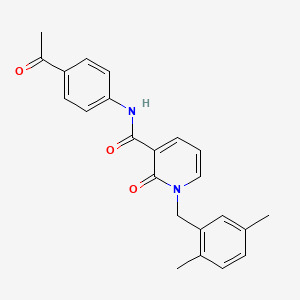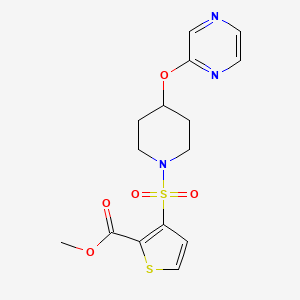
Methyl 3-((4-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-((4-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is also known as PPTT and is synthesized using a specific method that involves the combination of different chemicals.
科学的研究の応用
Synthesis and Antimicrobial Activity
Compounds derived from similar structural frameworks have been synthesized and evaluated for their antimicrobial activities. For instance, studies have shown the synthesis of new heterocycles based on sulfonamide and pyrazole frameworks, demonstrating significant antimicrobial properties. These compounds were synthesized through various chemical reactions involving amino pyrazoles, sulfonamides, and aromatic aldehydes, leading to the formation of pyrazoles, isoxazoles, and pyrimidinethiones among others, which were then tested for their antimicrobial effectiveness (El‐Emary, Al-muaikel, & Moustafa, 2002).
Anticancer and Antimicrobial Derivatives
Further research into sulfonamide derivatives has explored their potential as anticancer and antimicrobial agents. Novel heterocyclic sulfonamides with biologically active thiophene, coumarin, benzocoumarin, thiazole, piperidine, and pyrrolidine derivatives have been synthesized and tested against breast cancer cell lines and microbial agents. This research highlights the versatility of sulfonamide derivatives in medicinal chemistry, offering pathways for developing new therapeutic agents (Debbabi et al., 2016).
Molecular Interactions and Agonist Activity
Investigations into molecular interactions, particularly in the context of cannabinoid receptors, have utilized compounds with piperidinyl groups. Such studies provide insights into the conformational analysis and pharmacophore modeling for receptor-ligand interactions, contributing to the development of selective antagonists for therapeutic purposes. The detailed analysis of these interactions helps in understanding the binding dynamics and designing more effective drugs (Shim et al., 2002).
Inhibitors and Agonists for Receptor Modulation
Novel sulfonamides with piperidinyl groups have been explored for their role as potent and selective agonists at human beta(3)-adrenergic receptors. Such compounds exhibit significant biological activity, highlighting the potential for developing treatments targeting metabolic disorders or conditions associated with beta(3)-adrenergic receptor functions (Hu et al., 2001).
作用機序
Target of Action
Methyl 3-((4-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate (MPSP) is a sulfur-containing heterocyclic compound that belongs to the class of sulfonyl-pyrazine-containing drugs
Mode of Action
. These interactions can lead to changes in the target’s function, which can have therapeutic effects.
Biochemical Pathways
. They can affect various biochemical pathways, leading to downstream effects that can have therapeutic benefits.
Result of Action
. These effects can range from changes in cellular function to alterations in molecular pathways.
特性
IUPAC Name |
methyl 3-(4-pyrazin-2-yloxypiperidin-1-yl)sulfonylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5S2/c1-22-15(19)14-12(4-9-24-14)25(20,21)18-7-2-11(3-8-18)23-13-10-16-5-6-17-13/h4-6,9-11H,2-3,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRNMGJDDBSBSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCC(CC2)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-((4-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1S,3R)-3-(Dimethylamino)cyclopentyl]methanol](/img/structure/B2450127.png)
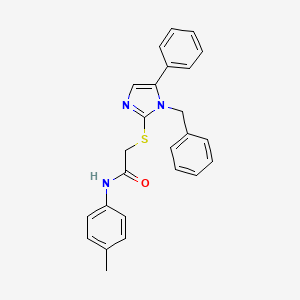
![4-acetyl-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2450131.png)

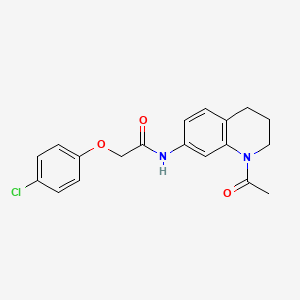
![Rac-5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-benzyl-1,2,4-oxadiazole hydrochloride](/img/no-structure.png)
![1-(3,5-dimethylphenyl)-4-(1-(3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2450137.png)

![4-chloro-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2450140.png)
![N-(6-chloro-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2450144.png)
